![molecular formula C13H28N2O7 B611193 t-Boc-Aminooxy-PEG3-oxyamine CAS No. 2062663-66-3](/img/structure/B611193.png)
t-Boc-Aminooxy-PEG3-oxyamine
Overview
Description
T-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The terminal oxyamine group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . t-Boc can be removed under mild acidic conditions .
Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG3-oxyamine is C13H28N2O7 . The PEG molecular weight is 324.4 g/mol .Chemical Reactions Analysis
The terminal oxyamine group of t-Boc-Aminooxy-PEG3-oxyamine can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . t-Boc can be removed under mild acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-Aminooxy-PEG3-oxyamine is 324.4 g/mol . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
PEGylation Agent
t-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker . PEGylation is the process of covalently attaching Polyethylene Glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
Crosslinking Applications
The terminal oxyamine group of t-Boc-Aminooxy-PEG3-oxyamine can react with an aldehyde to form an oxime bond . This property makes it useful in creating crosslinked structures, such as hydrogels, for various applications in biomedical research .
Drug Delivery Systems
The hydrophilic nature of PEG makes t-Boc-Aminooxy-PEG3-oxyamine a potential candidate for drug delivery systems. It can improve the solubility and stability of drugs, and also alter their pharmacokinetics to enhance their therapeutic effects .
Bioconjugation
t-Boc-Aminooxy-PEG3-oxyamine can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules. The t-Boc protected aminooxy and a free aminooxy group can react with carbonyl-containing compounds to form stable oxime linkages .
Protein Modification
The t-Boc group can be removed under mild acidic conditions , allowing the aminooxy group to react with aldehyde or ketone groups on proteins or other biomolecules. This makes t-Boc-Aminooxy-PEG3-oxyamine useful for site-specific modification of proteins .
Chemical Synthesis
t-Boc-Aminooxy-PEG3-oxyamine can be used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a versatile tool in the field of synthetic chemistry .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The primary targets of this compound are aldehyde groups .
Mode of Action
The terminal oxyamine group of t-Boc-Aminooxy-PEG3-oxyamine can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-Boc group can be removed under mild acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
The result of t-Boc-Aminooxy-PEG3-oxyamine’s action is the formation of stable oxime bonds or hydroxylamine linkages with aldehyde groups . This can lead to significant changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as pH can influence the action of t-Boc-Aminooxy-PEG3-oxyamine. For instance, the t-Boc group can be removed under mild acidic conditions . Additionally, aminooxy compounds are very reactive and sensitive; they cannot be stored for long term . Immediate use (within 1 week) is highly recommended .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICMCQWZAOHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130794 | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG3-oxyamine | |
CAS RN |
2062663-66-3 | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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